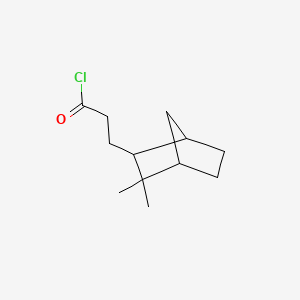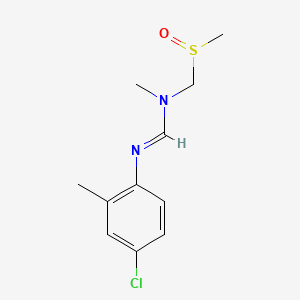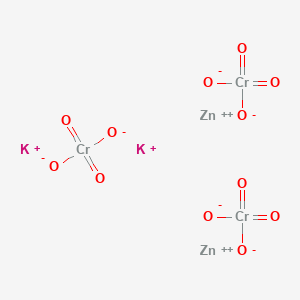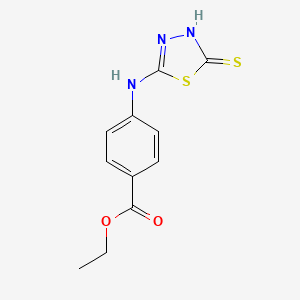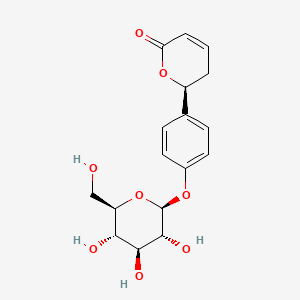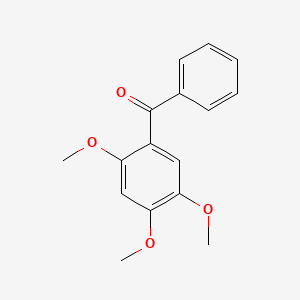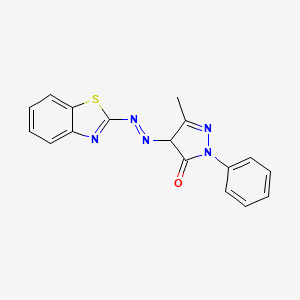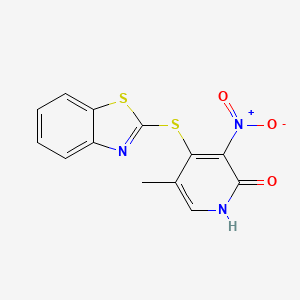
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridinone ring substituted with a benzothiazolylthio group, a methyl group, and a nitro group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazolylthio intermediate, which is then coupled with a pyridinone derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of DIC and (1-hydroxybenzotriazole) HOBt as the activation system has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and pyridine are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups in place of the benzothiazolylthio group .
科学的研究の応用
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Benzothiazolylthioacetic acid: Similar in structure but with an acetic acid moiety instead of the pyridinone ring.
2-Mercaptobenzothiazole: Lacks the pyridinone and nitro groups but shares the benzothiazolylthio moiety.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzothiazolylthio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound .
特性
CAS番号 |
172469-87-3 |
|---|---|
分子式 |
C13H9N3O3S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
InChIキー |
VZBMNOFXVNZPQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



